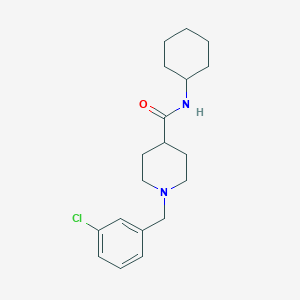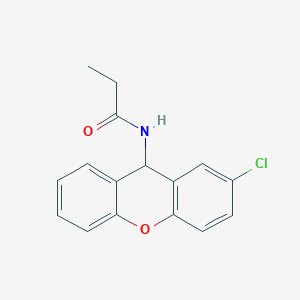
N-(2-chloro-9H-xanthen-9-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chloro-9H-xanthen-9-yl)propanamide, also known as CPX, is a fluorescent probe used in scientific research. It is a derivative of xanthene, a fluorescent dye commonly used in biology and chemistry research. CPX is used to study various biological processes, including protein-protein interactions, enzyme activity, and cellular signaling pathways.
Mécanisme D'action
N-(2-chloro-9H-xanthen-9-yl)propanamide works by binding to specific molecules or structures within cells and emitting fluorescent light. This fluorescence can be detected and measured using specialized equipment, allowing researchers to study the behavior of cells and molecules in real-time.
Biochemical and physiological effects:
N-(2-chloro-9H-xanthen-9-yl)propanamide has no known biochemical or physiological effects on cells or organisms. It is a non-toxic fluorescent probe that can be used in a wide variety of experiments without affecting the outcome.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(2-chloro-9H-xanthen-9-yl)propanamide is its high sensitivity and specificity. It can detect small changes in protein-protein interactions and enzyme activity, making it a valuable tool for studying cellular signaling pathways. However, N-(2-chloro-9H-xanthen-9-yl)propanamide has limitations in terms of its stability and solubility. It can degrade over time and may not be soluble in certain experimental conditions.
Orientations Futures
There are many future directions for the use of N-(2-chloro-9H-xanthen-9-yl)propanamide in scientific research. One potential application is in the development of biosensors for medical and environmental monitoring. N-(2-chloro-9H-xanthen-9-yl)propanamide could be used to detect specific molecules or pathogens in blood or water samples. Another potential application is in the development of new drugs or therapies. N-(2-chloro-9H-xanthen-9-yl)propanamide could be used to identify new targets for drug development or to study the mechanism of action of existing drugs. Overall, N-(2-chloro-9H-xanthen-9-yl)propanamide is a versatile and valuable tool for scientific research with many potential applications in the future.
Méthodes De Synthèse
N-(2-chloro-9H-xanthen-9-yl)propanamide can be synthesized through the reaction of 9-bromo-xanthene with 2-chloropropanoyl chloride in the presence of a base. The resulting product is then purified through column chromatography to obtain pure N-(2-chloro-9H-xanthen-9-yl)propanamide.
Applications De Recherche Scientifique
N-(2-chloro-9H-xanthen-9-yl)propanamide is widely used in scientific research as a fluorescent probe. It is used to study protein-protein interactions, enzyme activity, and cellular signaling pathways. N-(2-chloro-9H-xanthen-9-yl)propanamide is also used in the development of biosensors and diagnostic assays.
Propriétés
IUPAC Name |
N-(2-chloro-9H-xanthen-9-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO2/c1-2-15(19)18-16-11-5-3-4-6-13(11)20-14-8-7-10(17)9-12(14)16/h3-9,16H,2H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUXCKACHJTVKJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1C2=CC=CC=C2OC3=C1C=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-9H-xanthen-9-yl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(2-methoxybenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5158823.png)
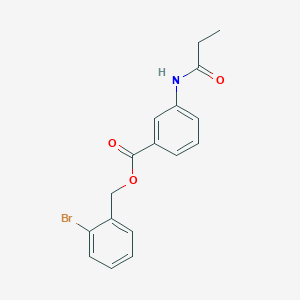
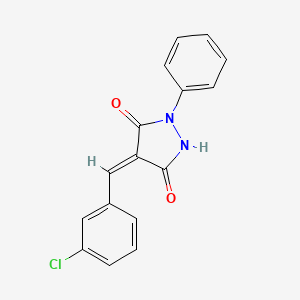
![1-(2,6-dimethyl-1-piperidinyl)-3-[(2-isopropyl-5-methylcyclohexyl)oxy]-2-propanol hydrochloride](/img/structure/B5158856.png)
![2-[(1-benzyl-5-methoxy-1H-benzimidazol-2-yl)thio]-1-(4-methoxyphenyl)ethanone hydrobromide](/img/structure/B5158860.png)
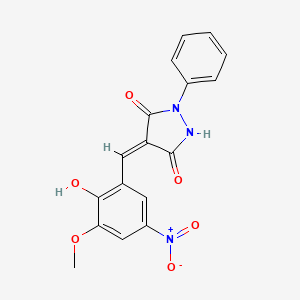



![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-chloro-4-nitrobenzamide](/img/structure/B5158885.png)

![N,3,6,7-tetramethyl-N-[1-(4-pyrimidinyl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B5158894.png)
![2-(4-methylphenyl)-2-oxoethyl 5-[(2-ethylphenyl)amino]-5-oxopentanoate](/img/structure/B5158897.png)
